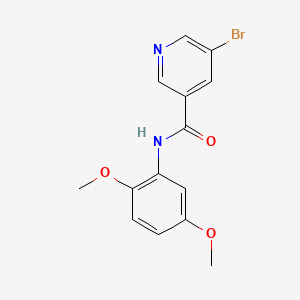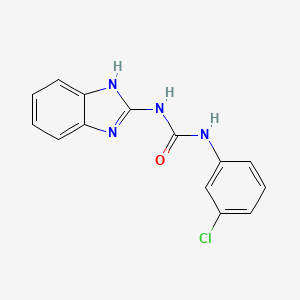
N-2,1,3-benzothiadiazol-5-yl-1-azepanecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2,1,3-benzothiadiazol-5-yl-1-azepanecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is a heterocyclic organic compound that contains a benzothiadiazole ring and an azepane ring, which are connected through a thioamide linkage. The unique structure of this compound makes it an attractive target for researchers who are interested in developing new drugs, materials, and bioactive molecules.
作用機序
The mechanism of action of N-2,1,3-benzothiadiazol-5-yl-1-azepanecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-5-yl-1-azepanecarbothioamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses such as HIV and hepatitis B. It has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases. However, the effects of this compound on human physiology are not fully understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One of the main advantages of N-2,1,3-benzothiadiazol-5-yl-1-azepanecarbothioamide is its versatility in scientific research. This compound can be used as a fluorescent probe for imaging cellular processes, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for treating various diseases. However, one of the limitations of this compound is its complexity in synthesis, which may limit its availability and increase its cost. Additionally, the effects of this compound on human physiology are not fully understood, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on N-2,1,3-benzothiadiazol-5-yl-1-azepanecarbothioamide. One area of interest is the development of new drugs and therapeutic agents based on the structure of this compound. Researchers may also investigate the potential applications of this compound in material science, such as its use in organic electronics and solar cells. Additionally, further studies are needed to determine the safety and efficacy of this compound in human physiology, which may pave the way for its use in clinical settings.
合成法
The synthesis of N-2,1,3-benzothiadiazol-5-yl-1-azepanecarbothioamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2-aminobenzothiazole and 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thiourea to yield the final product. Other methods for synthesizing this compound have also been reported in the literature, including the use of microwave-assisted synthesis and solid-phase synthesis.
科学的研究の応用
N-2,1,3-benzothiadiazol-5-yl-1-azepanecarbothioamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It has also been reported to have potential as a therapeutic agent for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, this compound has been used as a fluorescent probe for imaging cellular processes and as a tool for studying protein-protein interactions. In material science, this compound has been investigated for its potential applications in organic electronics and solar cells.
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S2/c18-13(17-7-3-1-2-4-8-17)14-10-5-6-11-12(9-10)16-19-15-11/h5-6,9H,1-4,7-8H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMAAVNEDRGJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-yl)azepane-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5775597.png)

![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)

![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5775633.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)


![N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5775664.png)
![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)